
4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid
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Overview
Description
4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of three methoxy groups attached to the indole ring, which can influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of Methoxy Groups: The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Studied for its potential biological activities, including anticancer and antimicrobial properties .
Medicine:
- Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents .
Industry:
Mechanism of Action
The mechanism of action of 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
- 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid
- 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid
- 7-Methoxy-1-methyl-1H-indole-2-carboxylic acid
Comparison:
- Uniqueness: The presence of three methoxy groups in 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid distinguishes it from other similar compounds. This unique substitution pattern can influence its chemical reactivity and biological activity .
- Chemical Properties: The additional methoxy groups can increase the compound’s solubility in organic solvents and affect its electronic properties .
- Biological Activity: The specific arrangement of methoxy groups can enhance or reduce the compound’s interaction with biological targets, leading to differences in biological activity compared to similar compounds .
Biological Activity
4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family, characterized by its unique structure featuring three methoxy groups at the 4, 5, and 6 positions of the indole ring, a methyl group at the 1 position, and a carboxylic acid group at the 2 position. This compound has garnered attention for its potential biological activities, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₅N₁O₅. The presence of methoxy groups enhances its solubility and may influence its reactivity and interaction with biological targets. The compound's structural characteristics allow it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.
Property | Details |
---|---|
Molecular Formula | C₁₃H₁₅N₁O₅ |
Functional Groups | Methoxy (3), Methyl (1), Carboxylic Acid (1) |
Solubility | Increased due to methoxy groups |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Interaction : The compound can modulate enzyme activity involved in metabolic pathways. For instance, it may inhibit enzymes that promote cancer cell proliferation or microbial growth.
- Signaling Pathways : It influences various signaling pathways that can lead to changes in cellular processes such as apoptosis and differentiation. This modulation is crucial for its potential therapeutic effects in diseases like cancer and neurodegenerative disorders.
Anticancer Properties
Research indicates that indole derivatives exhibit significant anticancer activities. Specifically, this compound has shown promise in inhibiting the growth of various cancer cell lines. Its mechanism may involve:
- Inducing apoptosis in cancer cells.
- Inhibiting cell cycle progression.
Case Study : In a study examining the effects of various indole derivatives on cancer cell lines, this compound demonstrated a notable reduction in cell viability in breast and colon cancer models .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against several bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Research Findings :
A study tested the antimicrobial efficacy of various indole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that this compound had significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Comparison with Similar Compounds
To better understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Methoxy-1-methyl-1H-indole-2-carboxylic acid | One methoxy group | Moderate anticancer activity |
6-Methoxy-1-methyl-1H-indole-2-carboxylic acid | One methoxy group | Low antimicrobial activity |
4-Methoxyindole | No carboxylic acid | Limited biological activity |
The additional methoxy groups in this compound enhance its solubility and potentially increase its interaction with biological targets compared to these similar compounds.
Properties
IUPAC Name |
4,5,6-trimethoxy-1-methylindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-14-8-6-10(17-2)12(19-4)11(18-3)7(8)5-9(14)13(15)16/h5-6H,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGNEPDUPVGUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C(=C2C=C1C(=O)O)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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